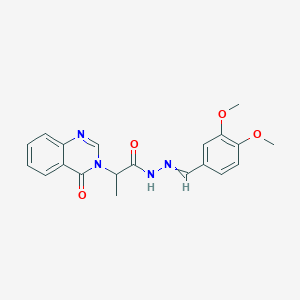![molecular formula C19H22N2O3S2 B255240 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as Thioflavin T, is a fluorescent compound that is widely used in scientific research. It is a derivative of thiazolidine and is known for its ability to bind to amyloid fibrils and other protein aggregates.
作用機序
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T binds to amyloid fibrils and other protein aggregates through hydrophobic interactions and hydrogen bonding. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has a flat planar structure that allows it to insert between the β-sheets of amyloid fibrils and other protein aggregates. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T also has a high quantum yield and a long fluorescence lifetime, which allows it to be used for fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is widely used in vitro and in vivo.
実験室実験の利点と制限
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has several advantages for lab experiments. It is a highly sensitive and specific probe for amyloid fibrils and other protein aggregates. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T is also easy to use and can be used for fluorescence microscopy and spectroscopy. However, 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has some limitations. It can only detect amyloid fibrils and other protein aggregates that have a β-sheet structure. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T can also bind to non-specific proteins and lipids, which can interfere with the detection of amyloid fibrils.
将来の方向性
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has several potential future directions. It can be used to study the mechanism of action of drugs that target protein aggregation and amyloid fibrils. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T can also be used to study the structure and function of amyloid fibrils and other protein aggregates. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T can also be used to develop new diagnostic and therapeutic tools for neurodegenerative diseases. Finally, 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T can be modified to improve its sensitivity and specificity for amyloid fibrils and other protein aggregates.
合成法
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T can be synthesized by reacting 2-hydroxybenzaldehyde with 2-aminobenzenethiol to form 2-(2-hydroxyphenyl)benzothiazole. This compound is then reacted with ethyl acetoacetate and 1-azepanone to produce 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Finally, this compound is treated with methoxybenzaldehyde to produce 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T.
科学的研究の応用
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T is widely used in scientific research to study protein aggregation and amyloid fibrils. It is used to detect and quantify amyloid fibrils in vitro and in vivo. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T is also used to study the mechanism of action of drugs that target protein aggregation and amyloid fibrils. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has been used to study Alzheimer's disease, Parkinson's disease, Huntington's disease, and other neurodegenerative diseases.
特性
製品名 |
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C19H22N2O3S2 |
分子量 |
390.5 g/mol |
IUPAC名 |
(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N2O3S2/c1-24-15-8-6-7-14(11-15)12-16-18(23)21(19(25)26-16)13-17(22)20-9-4-2-3-5-10-20/h6-8,11-12H,2-5,9-10,13H2,1H3/b16-12- |
InChIキー |
POPQAPZCYUWEBM-VBKFSLOCSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCCCCC3 |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCCCC3 |
正規SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)

![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)


![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)

![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)